molecular formula C14H14N2O2S2 B2873177 N-methyl-2-(3-(methylthio)benzamido)thiophene-3-carboxamide CAS No. 896344-12-0

N-methyl-2-(3-(methylthio)benzamido)thiophene-3-carboxamide

Cat. No.: B2873177
CAS No.: 896344-12-0
M. Wt: 306.4
InChI Key: DVLUFUYLMYPPFP-UHFFFAOYSA-N
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Description

N-methyl-2-(3-(methylthio)benzamido)thiophene-3-carboxamide is a thiophene-based carboxamide derivative characterized by a methylthio-substituted benzamido group at the 2-position of the thiophene ring. Its synthesis likely involves coupling reactions between thiophene precursors and activated 3-(methylthio)benzoyl derivatives, as inferred from analogous procedures in .

Properties

IUPAC Name

N-methyl-2-[(3-methylsulfanylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-15-13(18)11-6-7-20-14(11)16-12(17)9-4-3-5-10(8-9)19-2/h3-8H,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLUFUYLMYPPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-methyl-2-(3-(methylthio)benzamido)thiophene-3-carboxamide involves several steps. One common method includes the condensation of thiophene derivatives with benzamido compounds under specific reaction conditions. Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-methyl-2-(3-(methylthio)benzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

N-methyl-2-(3-(methylthio)benzamido)thiophene-3-carboxamide is a chemical compound with diverse applications in chemistry, biology, medicine, and industry. It serves as a building block in synthesizing complex thiophene derivatives and is studied for its potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Scientific Research Applications

Chemistry this compound is primarily utilized as a building block in synthesizing more complex thiophene derivatives. Thiophene derivatives are important in various chemical applications, including pharmaceuticals, agrochemicals, and materials science.

Biology This compound is under investigation for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine Current research explores the potential of this compound as a therapeutic agent in treating various diseases. One specific application is in the preparation of thiophenecarboxamide . Thiophenecarboxamide, a related compound, acts as an inhibitor of the blood coagulation factor Xa and can be used as a means of prophylaxis and / or treatment of thromboembolic disorders .

Industry this compound is used in developing organic semiconductors and other advanced materials. Certain thiophene derivatives are employed as versatile building blocks in synthesizing biologically active compounds, such as secretase inhibitors and human vanilloid receptor antagonists .

Mechanism of Action

The mechanism of action of N-methyl-2-(3-(methylthio)benzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. It is believed to modulate certain pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Key Findings :

  • Substituent Impact on Yield : Bulky groups (e.g., tert-butyl in Compound 3) reduce synthetic yield (47%) compared to less hindered analogs (e.g., Compound 2: 67%) due to steric hindrance during coupling reactions .

Methylthio-Containing Aroma Compounds ()

Volatile compounds like 3-(methylthio)propanoic acid methyl ester and ethyl 3-(methylthio)propanoate in pineapples () share the methylthio motif but differ in application:

Compound Structure Odor Activity Value (OAV) Role
3-(Methylthio)propanoic acid methyl ester CH₃SCH₂CH₂COOCH₃ High (Tainong No. 4) Pineapple aroma contributor
Ethyl 3-(methylthio)propanoate CH₃SCH₂CH₂COOCH₂CH₃ High (Tainong No. 6) Fruity/ester-like odor

Key Findings :

  • The methylthio group in aroma compounds enhances sulfurous, tropical notes but lacks pharmacological relevance. In contrast, N-methyl-2-(3-(methylthio)benzamido)thiophene-3-carboxamide’s rigid thiophene-carboxamide scaffold likely directs it toward enzyme inhibition or receptor binding .

Agrochemical Analogs ()

Pesticides like methoprotryne (N-(3-methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine) highlight methylthio’s role in agrochemistry:

Compound Core Structure Methylthio Position Application
Methoprotryne Triazine 6-position Herbicide
Target Compound Thiophene Benzamido position Pharmaceutical

Key Findings :

  • Methylthio groups in triazine herbicides improve soil persistence and herbicidal activity. In the target compound, the same group may modulate solubility or metabolic stability for drug design .

Structural-Activity Relationship (SAR) Insights

  • Thiophene vs. Benzene Cores : Thiophene’s electron-rich nature enhances π-π stacking in drug-receptor interactions compared to benzene derivatives.
  • Methylthio Group: Increases lipophilicity (logP) by ~0.5–1.0 units versus non-sulfur analogs, as seen in aroma compounds .
  • Carboxamide vs. Ester : Carboxamide groups improve hydrogen-bonding capacity, critical for target specificity in pharmaceuticals.

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